molecular formula C14H12F16O3 B12088105 tert-Butyl 1H,1H,9H-perfluorononyl carbonate

tert-Butyl 1H,1H,9H-perfluorononyl carbonate

Cat. No.: B12088105
M. Wt: 532.22 g/mol
InChI Key: AMJRBYGDBCIRHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound characterized by a perfluorononyl chain (-C9F16H2) and a tert-butyl carbonate group. Fluorinated carbonates are widely used in materials science due to their hydrophobicity, chemical stability, and thermal resistance, making them valuable in coatings, surfactants, and specialty polymers.

Properties

Molecular Formula

C14H12F16O3

Molecular Weight

532.22 g/mol

IUPAC Name

tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate

InChI

InChI=1S/C14H12F16O3/c1-7(2,3)33-6(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)5(15)16/h5H,4H2,1-3H3

InChI Key

AMJRBYGDBCIRHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with molecular targets through its fluorinated chain and carbonate group. The perfluorononyl chain imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further interact with biological pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The tert-butyl derivative is compared to three key analogs (Table 1):

Compound Name Alkyl Group Perfluoro Chain Length Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Storage Conditions
tert-Butyl 1H,1H,9H-perfluorononyl carbonate* tert-Butyl C9F16H2 ~C14H12F16O3 ~530 (estimated) N/A N/A Likely -20°C (long-term)
1H,1H,9H-Perfluorononyl isopropyl carbonate Isopropyl C9F16H2 C13H10F16O3 518.19 262.4 ± 40.0 1.5 ± 0.1 -20°C (1–2 years)
1H,1H,9H-Perfluorononyl methyl carbonate Methyl C9F16H2 C11H6F16O3 490.14 N/A N/A Likely similar
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate 3-Fluoropropyl C6F12H2 C10H8F12O3 404.15 N/A N/A N/A

Notes:

  • Perfluoro Chain Length: The nonyl chain (C9F16H2) in the target compound provides greater hydrophobicity and lower surface energy than shorter chains (e.g., hexyl in AY01431).

Physicochemical Properties

  • Boiling Point : The isopropyl analog (262.4°C) suggests that the tert-butyl derivative may have a higher boiling point due to increased molecular weight and bulkier substituents.
  • Density : Fluorinated compounds typically exhibit high densities (~1.5 g/cm³ for the isopropyl analog), a trend likely shared by the tert-butyl variant.
  • Stability: tert-Butyl groups are known to resist oxidation under ambient conditions, as seen in photooxidation studies of tert-butyl-containing compounds.

Key Research Findings

  • Photooxidation Resistance : tert-Butyl groups in related compounds exhibit resistance to hydroperoxidation under ambient light and oxygen, suggesting enhanced stability for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.